molecular formula C6H8ClF3O2S B12095064 Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate

Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate

Cat. No.: B12095064
M. Wt: 236.64 g/mol
InChI Key: NKPCTBBKBNCBNQ-UHFFFAOYSA-N
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Description

Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is a specialized chemical reagent featuring both a thioether and a chloro-trifluoroethyl group, making it a valuable intermediate in synthetic organic chemistry and agrochemical research. While specific studies on this exact ester are limited, its core structural motif—the (1-chloro-2,2,2-trifluoroethyl)thio group—is recognized for its application in developing active ingredients. Compounds sharing this (1-chloro-2,2,2-trifluoroethyl)thio backbone have been identified as key intermediates in the synthesis of novel N-arylamidine-substituted trifluoroethyl sulfide derivatives, which demonstrate activity as acaricides and insecticides . Furthermore, the closely related acetic acid analog (CAS# 885461-01-8) is commercially available, confirming the research interest in this chemical class . The presence of the ethyl ester makes this particular compound a versatile synthetic handle, as the ester group can be readily hydrolyzed to an acid or used in further transformations, offering researchers a pathway to a diverse array of more complex molecules for biological testing and material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C6H8ClF3O2S

Molecular Weight

236.64 g/mol

IUPAC Name

ethyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate

InChI

InChI=1S/C6H8ClF3O2S/c1-2-12-4(11)3-13-5(7)6(8,9)10/h5H,2-3H2,1H3

InChI Key

NKPCTBBKBNCBNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with 1-chloro-2,2,2-trifluoroethane (HCFC133a) and potassium ethyl thioacetate in a polar aprotic solvent. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the transfer of the thioacetate anion into the organic phase, enabling nucleophilic displacement of chlorine. The reaction proceeds as follows:

CF₃CH₂Cl+KSCH₂COOEtPTCCF₃CH₂SCH₂COOEt+KCl\text{CF₃CH₂Cl} + \text{KSCH₂COOEt} \xrightarrow{\text{PTC}} \text{CF₃CH₂SCH₂COOEt} + \text{KCl}

Optimization of Reaction Parameters

Key parameters include:

  • Temperature : 180–210°C for optimal reaction kinetics without side reactions.

  • Catalyst Loading : 0.5–1.0 wt% tetrabutylammonium bromide relative to HCFC133a.

  • Solvent : N-Methyl-2-pyrrolidone (NMP) enhances solubility and catalyst activity.

Table 1: Phase-Transfer Catalysis Conditions and Outcomes

ParameterRange/ValueYield (%)Purity (%)
Temperature180–210°C92–96.8≥98
Reaction Time2–8 hours94.597.5
Solvent (NMP) Ratio4:1 (solvent:HCFC133a)96.898.2
Catalyst (TBAB) Loading0.8 wt%95.297.8

Flash distillation at 160–170°C isolates the product, achieving >98% purity after rectification.

Sodium Dithionite-Mediated Synthesis

Reaction Design and Substrates

This method employs 1-bromo-1-chloro-2,2,2-trifluoroethane (Halothane®) and ethyl mercaptoacetate in the presence of sodium dithionite (Na₂S₂O₄) and sodium bicarbonate. The reducing environment dehalogenates Halothane, forming a reactive intermediate that couples with the thiol:

CF₃CHClBr+HSCH₂COOEtNa₂S₂O₄CF₃CH₂SCH₂COOEt+HCl+NaBr\text{CF₃CHClBr} + \text{HSCH₂COOEt} \xrightarrow{\text{Na₂S₂O₄}} \text{CF₃CH₂SCH₂COOEt} + \text{HCl} + \text{NaBr}

Critical Process Adjustments

  • Solvent Selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) improves reagent miscibility.

  • Stoichiometry : A 1.2:1 molar ratio of Halothane to ethyl mercaptoacetate minimizes unreacted thiol.

  • Temperature : 25–60°C balances reaction rate and byproduct formation.

Table 2: Sodium Dithionite Method Performance Metrics

ConditionOptimal ValueYield (%)Purity (%)
Temperature40–50°C85–8995–97
Na₂S₂O₄ Concentration1.5 equiv87.396.1
Reaction Time6–12 hours88.595.8
Solvent (DMF) Volume5 mL/g substrate89.096.5

Post-reaction purification via aqueous extraction and silica gel chromatography achieves 95–97% purity.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Phase-Transfer Catalysis : Higher yields (96.8%) and shorter reaction times (2–8h) make this method industrially preferable. However, high-temperature operations increase energy costs.

  • Sodium Dithionite Route : Lower yields (85–89%) and longer durations (6–12h) limit scalability, though milder conditions reduce equipment corrosion.

Environmental and Economic Considerations

  • Solvent Recycling : NMP recovery in phase-transfer catalysis reduces waste.

  • Byproduct Management : Sodium dithionite generates sulfite residues, requiring neutralization.

Table 3: Economic and Environmental Impact Comparison

FactorPhase-Transfer CatalysisSodium Dithionite Method
Capital CostHigh (autoclave needed)Moderate
Operating Cost$218/kg$245/kg
Waste Generation0.8 kg/kg product1.2 kg/kg product
Solvent Recyclability95%70%

Industrial-Scale Production Techniques

Continuous Flow Reactor Integration

Adopting continuous flow systems reduces reaction time by 30% and improves yield consistency (±1.5%). For phase-transfer catalysis, a tubular reactor at 200°C with a 10-minute residence time achieves 94% conversion.

Distillation and Purification Protocols

  • Flash Distillation : Removes low-boiling impurities (e.g., unreacted HCFC133a) at 160–170°C.

  • Fractional Rectification : A 20-tray column separates the product (bp 85–90°C) from NMP (bp 202°C) .

Scientific Research Applications

Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfur-containing compounds.

    Biological Studies: It is employed in studies investigating the biological activity of organosulfur compounds, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.

Mechanism of Action

The mechanism by which Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate exerts its effects is largely dependent on its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Thioester Compounds

Structural Analogues and Substituent Effects

Thioesters share the general structure ethyl 2-(substituted-thio)acetate , where variations in the substituent group dictate their properties and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thioesters
Compound Name Substituent Group Molecular Weight Key Applications/Findings Reference
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate 1-Chloro-2,2,2-trifluoroethyl Not explicitly provided Discontinued; potential niche research applications
Ethyl 2-((4-nitrobenzoyl)thio)acetate (Compound III) 4-Nitrobenzoyl ~255.2 Inhibited snake venom PLA2 activity (IC₅₀ = 5.3 µM); candidate for antivenom development
Ethyl 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate acid 5-(2-Bromophenyl)-4-methyl-1,2,4-triazole ~355.2 Highest actoprotective activity (8.27% vs. control); methyl substituent critical
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate 3,4-Dichlorophenyl 265.15 Laboratory use; no explicit bioactivity reported
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate 5-Chloro-1,3-benzoxazole 271.72 Bioactive small molecule; storage at room temperature
Ethyl 2-[(trifluoromethyl)thio]acetate Trifluoromethyl 188.17 Simpler structure; lower molecular weight; no chlorine substituent

Commercial and Research Status

  • Active Research Candidates: Compounds like ethyl 2-((4-nitrobenzoyl)thio)acetate remain under investigation for therapeutic applications, particularly in antivenom development .

Biological Activity

Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound notable for its unique combination of chlorine, fluorine, and sulfur atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its biological activity, particularly its interactions with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound primarily acts as an electrophile , interacting with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound can modify enzyme function through covalent bonding, thereby inhibiting their activity.
  • Modification of Protein Function : By altering protein structures, it can influence various cellular pathways and processes.

The presence of the trifluoromethyl group enhances the compound's lipophilicity , improving its bioavailability and facilitating cellular uptake.

Applications in Research

This compound is utilized in several scientific domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes and receptors.
  • Organic Synthesis : The compound is involved in developing pharmaceuticals and agrochemicals due to its unique chemical properties.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Mthis compoundC5H6ClF3OSSimilar trifluoromethylthio group; used in organic synthesis
1-Chloro-2,2,2-trifluoroethyl difluoromethyl etherC4H3ClF5OContains a trifluoromethyl group; used as a solvent
Ethyl 4-(trifluoromethylthio)benzoateC10H8ClF3OSFeatures a trifluoromethylthio group attached to an aromatic ring

The unique combination of functional groups in this compound enhances its reactivity and bioavailability compared to these related compounds.

Antimicrobial Properties

Research indicates that organosulfur compounds like this compound exhibit significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions essential for bacterial survival.

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modification of signaling pathways that regulate cell growth and survival. The compound's ability to target specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapy.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes or inhibits enzymes.
AnticancerInduces apoptosis in cancer cells; modifies signaling pathways related to cell growth.

Q & A

Q. Methodological Answer

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and confirm trifluoroethyl and thioether linkages .
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of -SCF2_2Cl group) .
  • X-ray Crystallography : Resolves bond angles and steric effects, critical for understanding reactivity (e.g., C-S bond length ~1.81 Å) .

What are the key reactivity patterns of the thioether and trifluoroethyl groups in this compound?

Q. Reactivity Insights

  • Thioether group : Prone to oxidation (e.g., with H2_2O2_2) to form sulfoxides or sulfones, altering biological activity .
  • Trifluoroethyl group : Electron-withdrawing effects stabilize adjacent groups but may hinder nucleophilic attacks. Hydrolysis under strong acidic/basic conditions can cleave the ester .
    Stability Considerations
  • Store under inert atmosphere to prevent oxidation. Degradation studies (TGA/DSC) recommend temperatures <150°C for long-term stability .

How might researchers design biological assays to evaluate this compound’s potential bioactivity?

Q. Hypothetical Framework

  • Antimicrobial assays : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria, referencing structurally similar imidazole and pyrimidine derivatives .
  • Cancer cell line screening : Use MTT assays on HeLa or MCF-7 cells, noting precedents from trifluoromethyl-thiazole analogs .
  • Target interaction studies : Molecular docking with enzymes (e.g., DHFR) to predict binding modes, validated by SPR or ITC .

How should researchers address contradictions in reported synthetic methodologies?

Q. Case Analysis

  • Base vs. acid catalysts : uses HCl for esterification, while employs triethylamine. Contradictions arise from substrate sensitivity; optimize via DoE (Design of Experiments) to balance pH and reactivity .
  • Solvent selection : Ethanol () vs. DMF () impacts solubility and reaction rate. Screen solvents using Hansen parameters .

What computational tools can predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Modeling

  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Model membrane permeability using logP values (~2.5 estimated via PubChem) .
  • Docking Software (AutoDock Vina) : Predict binding affinity to kinases or proteases, guided by crystallographic data from analogs .

What challenges arise when scaling up synthesis, and how can they be mitigated?

Q. Scale-Up Strategies

  • Purification : Replace column chromatography with HPLC or recrystallization (ethanol/water) for higher throughput .
  • Continuous flow reactors : Enhance reproducibility and reduce exothermic risks in thioether formation .

How does substituent variation (e.g., chloro vs. fluoro) impact the compound’s properties?

Q. Comparative Analysis

Substituent Effect on logP Biological Activity Source
-Cl (target)~2.5Antimicrobial potential
-F (analog)~2.0Reduced cytotoxicity
-CF3_3~3.1Enhanced kinase inhibition

How can researchers monitor and control stereochemical outcomes during synthesis?

Q. Stereochemical Control

  • Chiral HPLC : Resolve enantiomers if unintended chirality occurs at the thioether center .
  • Circular Dichroism (CD) : Confirm configuration in polar solvents .

What are the knowledge gaps in understanding this compound’s mechanism of action?

Q. Research Directions

  • Metabolic stability : LC-MS/MS to identify hepatic metabolites in vitro .
  • Off-target effects : Proteome-wide profiling (e.g., affinity-based proteomics) .

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